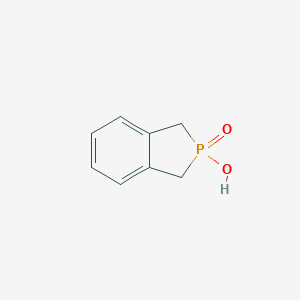
2-Hydroxyisophosphindoline-2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyisophosphindoline-2-oxide is a chemical compound with the molecular formula C8H9O2P. It is also known as 2,3-Dihydro-2-hydroxy-1H-isophosphindoline 2-oxide. This compound is characterized by its unique structure, which includes a phosphindoline ring with a hydroxyl group and an oxide group attached. It has a melting point of 156-158°C and a predicted boiling point of 458.8±35.0°C .
Métodos De Preparación
The synthesis of 2-Hydroxyisophosphindoline-2-oxide typically involves the reaction of a phosphinic derivative with an alkyne derivative in the presence of a rhodium (Rh) or ruthenium (Ru) catalyst and an oxidant . This intramolecular annulation process is efficient and yields the desired product with high purity. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Hydroxyisophosphindoline-2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield reduced phosphindoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
2-Hydroxyisophosphindoline-2-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 2-Hydroxyisophosphindoline-2-oxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
2-Hydroxyisophosphindoline-2-oxide can be compared with other similar compounds, such as 2-oxindole and related heterocycles. These compounds share structural similarities but differ in their chemical properties and biological activities. For example, 2-oxindole is known for its role in the synthesis of natural products and pharmaceuticals, while this compound has unique applications in both chemistry and biology .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.
Propiedades
Fórmula molecular |
C8H9O2P |
|---|---|
Peso molecular |
168.13 g/mol |
Nombre IUPAC |
2-hydroxy-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C8H9O2P/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,9,10) |
Clave InChI |
XSEQOZWTNIHWPI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CP1(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


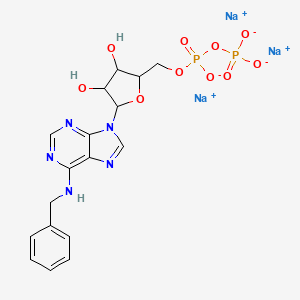
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)
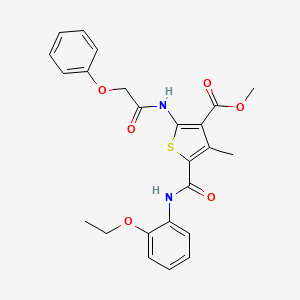
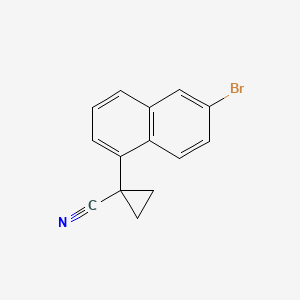






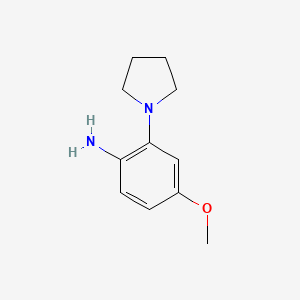
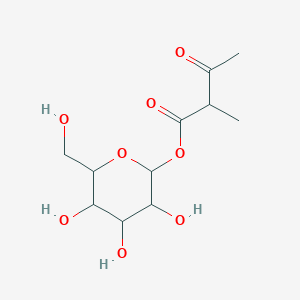
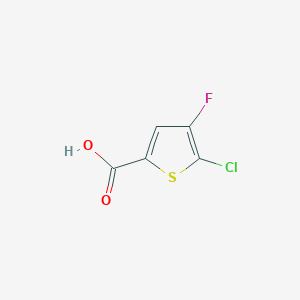
![N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12075990.png)
